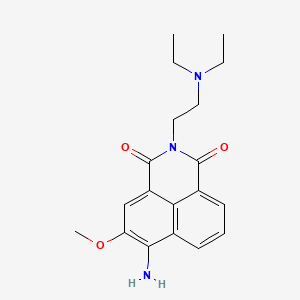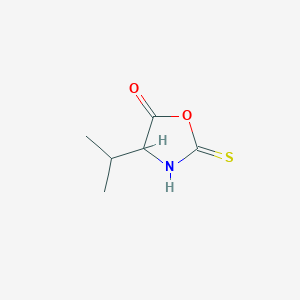
4-Isopropyl-2-thioxooxazolidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropyl-2-thioxooxazolidin-5-one is a heterocyclic compound with the molecular formula C6H9NO2S and a molecular weight of 159.20 g/mol . This compound belongs to the class of oxazolidinones, which are known for their diverse applications in synthetic organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-2-thioxooxazolidin-5-one typically involves the reaction of isopropylamine with carbon disulfide, followed by cyclization with an appropriate reagent. One common method is the Erlenmeyer-Plöchl azlactone synthesis, which involves the condensation of an amino acid with an aldehyde and a thiocarbonyl compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product, often involving the use of solvents like toluene and catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 4-Isopropyl-2-thioxooxazolidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
4-Isopropyl-2-thioxooxazolidin-5-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Isopropyl-2-thioxooxazolidin-5-one and its derivatives often involves the inhibition of bacterial protein synthesis. This is achieved by binding to the bacterial ribosome and preventing the formation of the initiation complex, thereby inhibiting the translation process . The molecular targets include the peptidyl transferase center of the ribosome, which is crucial for protein synthesis .
Comparison with Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar mechanism of action but different structural features.
Uniqueness: 4-Isopropyl-2-thioxooxazolidin-5-one is unique due to its thioxo group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other oxazolidinones, which typically contain an oxo group instead .
Properties
Molecular Formula |
C6H9NO2S |
|---|---|
Molecular Weight |
159.21 g/mol |
IUPAC Name |
4-propan-2-yl-2-sulfanylidene-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C6H9NO2S/c1-3(2)4-5(8)9-6(10)7-4/h3-4H,1-2H3,(H,7,10) |
InChI Key |
DNCKKQATXWZDHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=O)OC(=S)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


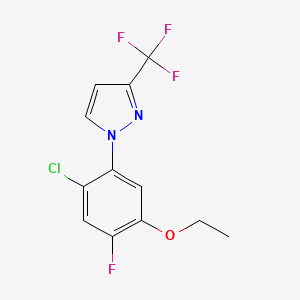

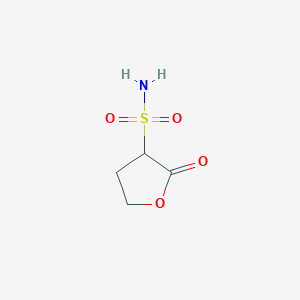

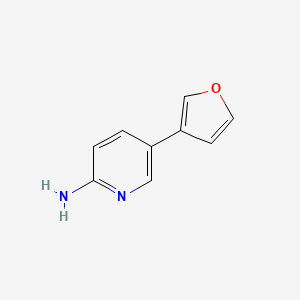

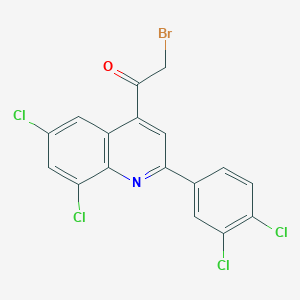
![(6-Chloro-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12884424.png)
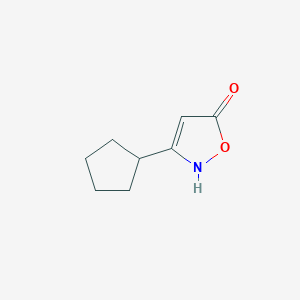

![2-(Ethyl{(4S)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12884439.png)

